molecular formula C5H8N4O2S B568192 3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid CAS No. 117736-58-0

3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid

Cat. No.: B568192
CAS No.: 117736-58-0
M. Wt: 188.205
InChI Key: HVGYAACKPUDNCC-UHFFFAOYSA-N
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Description

3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both hydrazine and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid typically involves the reaction of hydrazine hydrate with a suitable pyrazole precursor. . The reaction conditions often include refluxing in ethanol or another suitable solvent, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce hydrazones.

Scientific Research Applications

3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid is unique due to its combination of hydrazine, methylthio, and pyrazole functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

117736-58-0

Molecular Formula

C5H8N4O2S

Molecular Weight

188.205

IUPAC Name

5-hydrazinyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C5H8N4O2S/c1-12-4-2(5(10)11)3(7-6)8-9-4/h6H2,1H3,(H,10,11)(H2,7,8,9)

InChI Key

HVGYAACKPUDNCC-UHFFFAOYSA-N

SMILES

CSC1=NNC(=C1C(=O)O)NN

Synonyms

1H-Pyrazole-4-carboxylicacid,3-hydrazino-5-(methylthio)-(9CI)

Origin of Product

United States

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